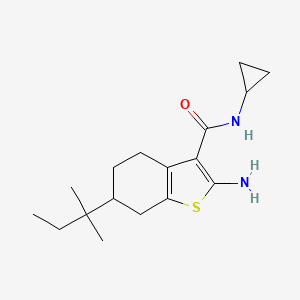

2-amino-N-cyclopropyl-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-amino-N-cyclopropyl-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a useful research compound. Its molecular formula is C17H26N2OS and its molecular weight is 306.47. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

2-amino-N-cyclopropyl-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (CAS: 590352-39-9) is a small molecule that has garnered attention in medicinal chemistry due to its potential pharmacological properties. This compound belongs to the class of benzothiophene derivatives, which are known for exhibiting a wide range of biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and potential therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₂₆N₂OS |

| Molecular Weight | 306.47 g/mol |

| CAS Number | 590352-39-9 |

| MDL Number | MFCD03422658 |

| Hazard Classification | Irritant |

The biological activity of this compound is primarily attributed to its interaction with specific protein targets. Notably, it has been identified as an inhibitor of the serine/threonine-protein kinase PknG from Mycobacterium tuberculosis. This kinase plays a crucial role in the survival of mycobacteria within host macrophages by blocking their intracellular degradation in lysosomes. The inhibition of PknG may enhance the efficacy of existing antibiotics against resistant strains of tuberculosis .

Pharmacological Activities

Research has indicated that compounds similar to this compound exhibit various pharmacological effects:

- Antibacterial Activity : Compounds derived from benzothiophene structures have shown significant antibacterial properties against various strains including Staphylococcus aureus and Escherichia coli.

- Anti-inflammatory Effects : Some studies suggest that benzothiophene derivatives can modulate inflammatory pathways, potentially reducing symptoms in inflammatory diseases .

- Cytotoxicity : Preliminary data indicate that this compound may possess cytotoxic effects against certain cancer cell lines. Further studies are needed to elucidate its mechanism and efficacy in cancer treatment.

Study 1: Antimicrobial Activity

A study focused on synthesizing and evaluating various benzothiophene derivatives found that certain modifications led to enhanced antimicrobial activity. The specific compound was tested against a panel of bacteria and demonstrated significant inhibition zones compared to control groups .

Study 2: Inhibition of PknG

In vitro assays revealed that this compound effectively inhibited the activity of PknG. The IC50 value was determined through dose-response curves, indicating a promising lead for further development as an anti-tuberculosis agent .

Study 3: Cytotoxicity Assays

Cytotoxicity assays conducted on human cancer cell lines showed that the compound exhibited selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies .

Aplicaciones Científicas De Investigación

Anticancer Activity

A significant area of research involving this compound is its anticancer activity . Studies have shown that derivatives of benzothiophene, including compounds similar to 2-amino-N-cyclopropyl-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, exhibit promising antiproliferative effects against various cancer cell lines.

Case Study: Antiproliferative Effects

In a study published in Nature, a related compound demonstrated broad-spectrum anticancer activity with submicromolar growth inhibition values across several human cancer cell lines. The compound induced cell cycle arrest and apoptosis in A549 lung cancer cells, showcasing its potential as a therapeutic agent against non-small cell lung cancer (NSCLC) .

| Cell Line | GI50 (μM) | LC50 (μM) |

|---|---|---|

| A549 | 2.01 | 22.28 |

| OVACAR-4 | 2.27 | 20.75 |

| CAKI-1 | 0.69 | 1.11 |

| T47D | 0.362 | 81.283 |

Synthetic Utility

The compound serves as a valuable building block in the synthesis of other heterocyclic systems. Its structural characteristics allow for the derivation of various fused pyrimidines and other bioactive compounds through reactions with sodium ethoxide and hydrazine derivatives .

Synthesis Example

One notable synthesis involves the reaction of lauroyl isothiocyanate with related thiophenes to generate novel compounds with potential biological activities. This method highlights the versatility of the compound in generating new derivatives for further biological evaluation .

Additional Applications

Beyond its anticancer properties, the compound is also explored for its potential roles in:

- Pharmacological Research : Investigating the mechanisms of action related to tubulin polymerization inhibition.

- Chemical Biology : Serving as a lead compound for developing new drugs targeting specific cancer pathways.

Propiedades

IUPAC Name |

2-amino-N-cyclopropyl-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2OS/c1-4-17(2,3)10-5-8-12-13(9-10)21-15(18)14(12)16(20)19-11-6-7-11/h10-11H,4-9,18H2,1-3H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBOLKCLLCGIVCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)NC3CC3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.